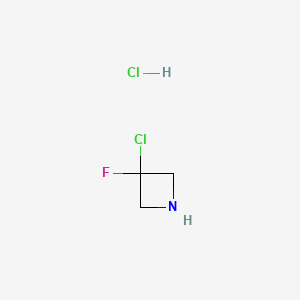
3-Chloro-3-fluoro-azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-fluoro-azetidine;hydrochloride is a chemical compound with the molecular formula C3H5ClFN·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-fluoro-azetidine;hydrochloride typically involves the reaction of azetidine with chlorinating and fluorinating agents. One common method includes the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired positions on the azetidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-fluoro-azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Chloro-3-fluoro-azetidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups
Mécanisme D'action
The mechanism of action of 3-Chloro-3-fluoro-azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it valuable in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoroazetidine;hydrochloride
- 3-Chloroazetidine;hydrochloride
- 3,3-Difluoroazetidine;hydrochloride
Uniqueness
3-Chloro-3-fluoro-azetidine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the azetidine ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its mono-substituted counterparts .
Propriétés
Formule moléculaire |
C3H6Cl2FN |
|---|---|
Poids moléculaire |
145.99 g/mol |
Nom IUPAC |
3-chloro-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H |
Clé InChI |
RGCXRULGRGZYNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


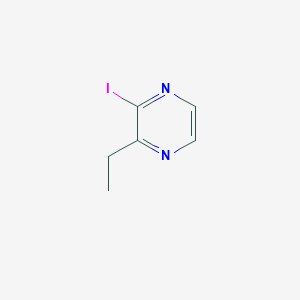
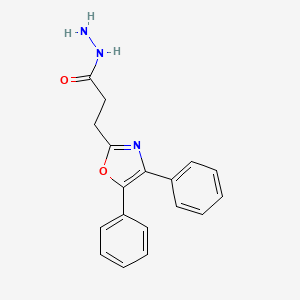


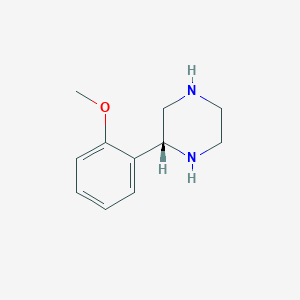

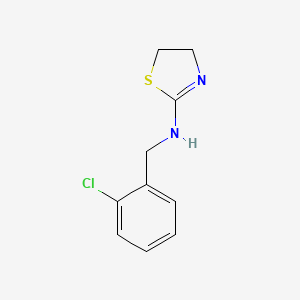

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)


![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
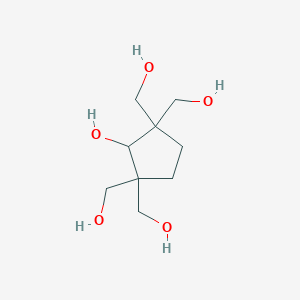
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
